molecular formula C10H13ClFN B1440620 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1216658-90-0

1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride

Cat. No. B1440620
M. Wt: 201.67 g/mol
InChI Key: UHGWAVIHBAZSMM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride (1-FCBA) is a synthetic compound that has been studied due to its potential applications in various scientific fields. 1-FCBA is an organic compound with a molecular formula of C10H11ClFN. It is a cyclic amine that contains a fluorinated phenyl group and is a derivative of cyclobutane. 1-FCBA has been studied for its potential applications in the fields of medicinal chemistry, synthetic organic chemistry, and materials science.

Scientific Research Applications

Synthesis and Characterization

1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride is a structural unit found in various research chemicals, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA). Studies focused on the synthesis, characterization, and differentiation from isomers, highlighting the importance of accurate identification in research chemicals. Advanced analytical techniques, including chromatography, spectroscopy, and mass spectrometry, are employed for comprehensive characterization (McLaughlin et al., 2016).

Synthetic Methodologies

Advanced synthetic methodologies have been developed to construct complex structures containing the 1-(4-Fluorophenyl)cyclobutan-1-amine moiety. Techniques such as CuH-catalyzed hydroamination of strained trisubstituted alkenes and [4+2]-annulations are utilized to synthesize polysubstituted aminocyclobutanes and aminocyclopropanes, and tetrahydropyranyl amines respectively. These methods are crucial for producing biologically active compounds and have shown significant advances in regioselectivity and enantioselectivity, underlining their potential in medicinal chemistry (Feng et al., 2019), (Perrotta et al., 2015).

Application in Medicinal Chemistry

Research indicates the use of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride structures in the development of novel medicinal agents. For instance, tricyclic compounds with a unique amine moiety, including this structure, have shown potent anti-influenza A virus activity, paving the way for new therapeutic agents. The safety and efficacy of such compounds in animal models further substantiate their potential for human applications (Oka et al., 2001).

properties

IUPAC Name

1-(4-fluorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-4-2-8(3-5-9)10(12)6-1-7-10;/h2-5H,1,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGWAVIHBAZSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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